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Compound of Interest

Compound Name: 4-Hydroxypicolinaldehyde

Cat. No.: B3079112 Get Quote

Executive Summary
4-Hydroxypicolinaldehyde is a heterocyclic building block of increasing interest in medicinal

chemistry and materials science. Its unique structure, featuring a pyridine ring, a hydroxyl

group, and a reactive aldehyde moiety, offers versatile opportunities for synthesizing complex

molecular architectures. However, the very features that make it a valuable synthon also

present significant challenges related to its solubility and stability. This technical guide provides

researchers, scientists, and drug development professionals with a comprehensive

understanding of these core physicochemical properties. We delve into the theoretical

underpinnings of its behavior in various solvent systems, outline its susceptibility to degradation

under common stress conditions, and provide robust, field-proven protocols for its empirical

characterization. This document is designed not merely as a list of facts, but as a practical

manual to empower researchers to handle, formulate, and utilize 4-Hydroxypicolinaldehyde
with confidence and scientific rigor.

Introduction to 4-Hydroxypicolinaldehyde: A Profile
4-Hydroxypicolinaldehyde, also known as 4-hydroxy-pyridine-2-carbaldehyde, is a

bifunctional organic compound.[1][2] Its structure is characterized by a pyridine ring substituted

with a hydroxyl group at the 4-position and an aldehyde group at the 2-position.

Table 1: Core Chemical Properties of 4-Hydroxypicolinaldehyde
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Property Value Source(s)

CAS Number 1060809-85-9 [1][2]

Molecular Formula C₆H₅NO₂ [1][2]

Molecular Weight 123.11 g/mol [1][3]

IUPAC Name
4-oxo-1H-pyridine-2-

carbaldehyde
[4]

Canonical SMILES C1=CNC(=CC1=O)C=O [1]

Predicted pKa 4.52 ± 0.18 [3]

Predicted Boiling Point 406.6 ± 25.0 °C [3]

An important structural characteristic of 4-hydroxypyridines is the existence of keto-enol

tautomerism. 4-Hydroxypicolinaldehyde can exist in equilibrium with its pyridone tautomer, 4-

oxo-1,4-dihydropyridine-2-carbaldehyde.[4] In aqueous solutions, hydroxypyridine isomers can

differ significantly in their tautomeric equilibrium constants.[5] This equilibrium can influence the

molecule's reactivity, hydrogen bonding capacity, and ultimately, its solubility and stability

profile. Unlike 2- and 4-hydroxypyridines, 3-hydroxypyridines cannot form keto tautomers,

making their chemistry distinct.[6] The presence of the aldehyde group adds a reactive site

prone to oxidation and nucleophilic attack, while the pyridine nitrogen introduces basicity and

potential for salt formation.

Solubility Profile: Theory and Practical Determination
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical

parameter influencing its bioavailability, formulation, and reaction kinetics. The principle of "like

dissolves like" provides a foundational understanding; polar molecules tend to dissolve in polar

solvents, and non-polar molecules in non-polar solvents. 4-Hydroxypicolinaldehyde, with its

polar hydroxyl and aldehyde groups and the capacity for hydrogen bonding, is expected to

exhibit solubility in polar solvents.

2.1. Predicted and Observed Solubility
While comprehensive, peer-reviewed solubility data for 4-Hydroxypicolinaldehyde is not

widely published, its structural features allow for informed predictions. It is expected to be
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soluble in polar organic solvents like methanol, ethanol, dimethyl sulfoxide (DMSO), and

dimethylformamide (DMF). Its solubility in water is likely to be moderate and significantly

influenced by pH. In acidic conditions (pH < pKa), the pyridine nitrogen can be protonated,

forming a more soluble cationic species. Conversely, in basic conditions (pH > pKa of the

hydroxyl group), it can form an anionic phenoxide-like species, which may also enhance

aqueous solubility.

Table 2: Predicted Solubility of 4-Hydroxypicolinaldehyde in Common Solvents

Solvent Polarity Predicted Solubility Rationale

Water High
Moderate; pH-

dependent

Capable of H-bonding;

solubility enhanced by

salt formation at

acidic/basic pH.

Methanol High Soluble

Polar protic solvent,

favorable H-bonding

interactions.

Ethanol High Soluble

Polar protic solvent,

favorable H-bonding

interactions.

DMSO High Soluble

Polar aprotic solvent,

effective at solvating

polar molecules.

Acetonitrile Medium Sparingly Soluble

Less polar than

alcohols, less effective

at H-bonding.

Dichloromethane Low Poorly Soluble

Non-polar solvent,

unfavorable

interactions with polar

functional groups.

Hexanes Low Insoluble

Non-polar solvent,

highly unfavorable

interactions.
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2.2. Experimental Workflow for Solubility Determination
To obtain reliable, quantitative solubility data, a systematic experimental approach is required.

The equilibrium shake-flask method is a gold-standard technique. The causality behind this

choice is its ability to ensure that the solution is truly saturated, providing a thermodynamically

accurate measurement.
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Caption: Workflow for Equilibrium Solubility Determination.

2.3. Protocol: Equilibrium Shake-Flask Solubility Assay
This protocol is designed as a self-validating system by including multiple time points and a

robust analytical finish.
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Preparation of Standard Curve: a. Prepare a stock solution of 4-Hydroxypicolinaldehyde of

known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or mobile phase).

b. Perform serial dilutions to create a series of calibration standards (e.g., 0.1 to 100 µg/mL).

c. Analyze each standard by HPLC-UV and plot the peak area versus concentration to

generate a linear regression curve. An R² value > 0.999 is required for a valid curve.

Sample Preparation: a. Add an excess amount of solid 4-Hydroxypicolinaldehyde (enough

to ensure solid remains after equilibration) to a series of glass vials. b. Add a precise volume

(e.g., 2 mL) of the desired test solvent to each vial. c. Prepare at least three replicates for

each solvent system.

Equilibration: a. Tightly seal the vials to prevent solvent evaporation. b. Place the vials in a

shaking incubator set to a constant temperature (e.g., 25 °C). c. Agitate the samples for a

predetermined period (e.g., 48 hours). A preliminary experiment sampling at 24, 48, and 72

hours should be run to confirm that equilibrium is reached (i.e., the concentration no longer

increases).

Sampling and Analysis: a. After equilibration, let the vials stand undisturbed for at least 30

minutes to allow undissolved solid to sediment. b. Carefully withdraw an aliquot of the

supernatant using a pipette. c. Immediately filter the aliquot through a syringe filter (e.g., 0.45

µm, compatible with the solvent) to remove any remaining solid particles. This step is critical

to avoid artificially high results. d. Accurately dilute the filtered sample with the HPLC mobile

phase to bring the concentration within the range of the standard curve. e. Inject the diluted

sample into the HPLC system and determine the concentration from the standard curve.

Calculation:

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

Stability Profile: Degradation Pathways and Stress
Testing
Understanding the chemical stability of 4-Hydroxypicolinaldehyde is paramount for defining

its shelf-life, developing stable formulations, and preventing the formation of potentially toxic

degradants.[7] Its structure suggests susceptibility to hydrolysis, oxidation, and photolysis.
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Forced degradation (or stress testing) studies are essential to identify these degradation

pathways and to develop stability-indicating analytical methods.[8][9]

3.1. Potential Degradation Pathways
Oxidation: The aldehyde group is a primary site for oxidation, readily converting to the

corresponding carboxylic acid (4-hydroxypicolinic acid). This can be initiated by atmospheric

oxygen, peroxides, or other oxidizing agents.

Hydrolysis: While the core pyridine ring is generally stable to hydrolysis, the overall

molecule's stability can be pH-dependent. Extreme pH conditions can catalyze degradation

reactions. Studies on other pyridine derivatives show they can be extremely unstable in

alkaline media and labile in acidic media.[10]

Photodegradation: Aromatic systems, particularly heteroaromatics, can absorb UV light,

leading to photochemical reactions. Pyridine derivatives are known to be photolabile, which

can lead to complex degradation products, including ring opening or polymerization.[10]

Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition.

The specific pathway would need to be determined experimentally, but could involve

decarboxylation (if oxidized first), polymerization, or fragmentation.

3.2. Experimental Workflow for Forced Degradation
Forced degradation studies are a regulatory requirement in drug development and provide

critical insights into a molecule's intrinsic stability.[11] The workflow involves exposing the

compound to a range of harsh conditions in parallel.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://ajrconline.org/AbstractView.aspx?PID=2014-7-1-19
https://biomedres.us/pdfs/BJSTR.MS.ID.007492.pdf
https://pubmed.ncbi.nlm.nih.gov/26525243/
https://pubmed.ncbi.nlm.nih.gov/26525243/
http://library.dphen1.com/documents/papers/Jain_JPharmaceutBiomedAnaly_86_2013.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3079112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stress Conditions (ICH Guidelines)

Prepare stock solution of
4-HPA in suitable solvent

Acid Hydrolysis
(e.g., 0.1 M HCl, 60°C)

Base Hydrolysis
(e.g., 0.1 M NaOH, RT)

Oxidation
(e.g., 3% H₂O₂, RT)

Thermal (Solid State)
(e.g., 80°C)

Photolytic (Solution/Solid)
(ICH compliant light chamber)

Analyze all samples by
Stability-Indicating
HPLC-UV/DAD/MS

Identify Degradants
Establish Degradation Pathway

Calculate Mass Balance

Click to download full resolution via product page

Caption: Forced Degradation Study Workflow.

3.3. Protocol: Forced Degradation Study
This protocol is designed to achieve a target degradation of 5-20%, which is ideal for identifying

degradation products without completely consuming the parent compound.

Preparation: a. Prepare a stock solution of 4-Hydroxypicolinaldehyde (e.g., 1 mg/mL) in a

50:50 mixture of acetonitrile and water. b. For solid-state stress, use the neat compound.

Application of Stress Conditions: (All solution studies should be run in parallel with a control

sample stored at 5°C protected from light). a. Acid Hydrolysis: Mix 1 mL of stock solution with

1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Store at an elevated temperature (e.g.,

60°C) and sample at various time points (e.g., 2, 4, 8, 24 hours). b. Base Hydrolysis: Mix 1

mL of stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Store at
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room temperature (alkaline hydrolysis is often rapid) and sample at time points (e.g., 5, 15,

30, 60 minutes). c. Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂

(final concentration 3% H₂O₂). Store at room temperature, protected from light, and sample

at various time points (e.g., 1, 4, 8, 24 hours). d. Thermal Degradation (Solid): Place a small

amount of solid compound in an oven at a high temperature (e.g., 80°C). Sample at time

points (e.g., 1, 3, 7 days) by dissolving a known weight in solvent. e. Photolytic Degradation:

Expose both the stock solution and solid compound to light providing an overall illumination

of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less

than 200 watt hours/square meter in a photostability chamber. A control sample should be

wrapped in aluminum foil to exclude light.

Sample Analysis and Validation: a. At each time point, withdraw an aliquot. If necessary,

neutralize the acidic and basic samples before injection. b. Analyze all samples using a

stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and

mass spectrometry (MS) detector. c. Peak Purity Analysis: Use the PDA detector to assess

the peak purity of the parent compound in all stressed samples to ensure no degradants are

co-eluting. d. Mass Balance: Calculate the mass balance for each condition: Mass Balance

(%) = [(Assay of Parent) + (Sum of all Degradants)] / (Assay of Initial Control) × 100. A result

between 95-105% provides confidence that all major degradation products are being

detected.[11]

Analytical Methods for Quantification
The selection of an appropriate analytical method is crucial for obtaining accurate data in both

solubility and stability studies.

High-Performance Liquid Chromatography (HPLC): This is the method of choice for

quantifying 4-Hydroxypicolinaldehyde.

Causality: The molecule contains a substituted pyridine ring, which is a strong

chromophore, making it ideal for detection by UV-Vis spectroscopy.[12] A reversed-phase

C18 column with a mobile phase consisting of an aqueous buffer (e.g., formic acid or

phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a typical

starting point.
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Method Development: For stability studies, the method must be "stability-indicating,"

meaning it must be able to resolve the parent peak from all potential degradation products.

This is typically achieved by analyzing the forced degradation samples and adjusting

chromatographic conditions (e.g., gradient, mobile phase pH) until baseline separation is

achieved. Using a PDA detector helps confirm peak identity and purity.[13]

Gas Chromatography (GC): Due to its predicted high boiling point and polarity, GC analysis

would likely require derivatization to increase volatility and thermal stability, making it less

straightforward than HPLC.[14]

Recommended Handling and Storage
Proper handling and storage are essential to maintain the integrity of 4-
Hydroxypicolinaldehyde. Information is typically derived from supplier Safety Data Sheets

(SDS).

Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g.,

nitrogen or argon).[3] It should be kept in a cool, dry, and well-ventilated place. Refrigeration

(2-8°C) is recommended for long-term storage.[3][15]

Protection: The compound should be protected from direct sunlight and moisture, as it is

noted to be light and air sensitive.[15]

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong

bases, and strong reducing agents.[16]

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

eye/face protection. Handle in a well-ventilated area or chemical fume hood to avoid

inhalation.[16][17]

Conclusion
4-Hydroxypicolinaldehyde is a compound with significant synthetic potential, but its utility is

directly linked to a thorough understanding of its physicochemical properties. Its solubility is

governed by its polar nature and is highly tunable via pH modification. The molecule's stability

is challenged by its susceptibility to oxidation at the aldehyde group and potential for pH- and

light-mediated degradation. The experimental protocols detailed in this guide provide a robust
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framework for researchers to quantify these properties, enabling informed decisions in

experimental design, formulation development, and reaction optimization. By applying these

systematic approaches, the scientific community can effectively harness the capabilities of this

versatile building block while ensuring the integrity and reproducibility of their research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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